Benzamide, N-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)-(9CI)
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Overview
Description
Benzamide, N-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)-(9CI): is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a tetrahydro-3-methyl-1,1-dioxido-3-thienyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)-(9CI) typically involves the following steps:
Formation of the Tetrahydro-3-methyl-1,1-dioxido-3-thienyl Moiety: This can be achieved through the oxidation of 3-methylthiophene using appropriate oxidizing agents such as hydrogen peroxide or peracids.
Coupling with Benzamide: The tetrahydro-3-methyl-1,1-dioxido-3-thienyl moiety is then coupled with benzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Oxidation: Utilizing continuous flow reactors for the oxidation of 3-methylthiophene to ensure consistent quality and yield.
Automated Coupling Processes: Employing automated systems for the coupling reaction to enhance efficiency and reduce human error.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The tetrahydro-3-methyl-1,1-dioxido-3-thienyl moiety can undergo further oxidation to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide derivative.
Substitution: The benzamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted benzamides.
Scientific Research Applications
Benzamide, N-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, N-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)-(9CI) involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound with a simpler structure.
N-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)benzamide: A closely related compound with similar structural features.
Uniqueness
Benzamide, N-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)-(9CI) is unique due to the presence of the tetrahydro-3-methyl-1,1-dioxido-3-thienyl moiety, which imparts distinct chemical and biological properties compared to other benzamide derivatives.
Biological Activity
Benzamide, N-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)-(9CI), also known by its CAS number 507459-14-5, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its chemical characteristics, mechanisms of action, and relevant case studies.
Chemical Characteristics
Benzamide, N-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)-(9CI) has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₅N₁O₃S |
Molar Mass | 253.32 g/mol |
Density | 1.30 ± 0.1 g/cm³ |
Boiling Point | 537.5 ± 43.0 °C |
pKa | 13.12 ± 0.20 |
These properties indicate that the compound is relatively stable under standard conditions and may exhibit unique interactions in biological systems.
Recent studies have explored the mechanisms by which benzamide derivatives exert their biological effects. For instance, research indicates that certain benzamide compounds can act as inhibitors of acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which are critical targets in the treatment of neurodegenerative diseases like Alzheimer's.
- AChE Inhibition : The compound's ability to inhibit AChE is significant for enhancing cholinergic neurotransmission. The IC₅₀ values for various benzamide derivatives against AChE range from 0.056 µM to 2.57 µM, with some showing comparable efficacy to established drugs such as donepezil .
- BACE1 Inhibition : The compound also exhibits inhibitory activity against BACE1, with IC₅₀ values reported around 9.01 µM . This dual inhibition suggests potential for treating Alzheimer's disease by targeting multiple pathways involved in the pathology.
Toxicity Studies
Toxicity assessments have been conducted using zebrafish models to evaluate the safety profile of benzamide derivatives. One study reported a lethal concentration (LC₅₀) of 0.39 mg/L for a related compound, indicating a need for careful consideration in therapeutic applications .
Case Studies
Several case studies have highlighted the biological activities of benzamide derivatives:
- Neuroprotective Effects : A study demonstrated that specific benzamide compounds could protect neuronal cells from oxidative stress-induced apoptosis. This was attributed to their ability to modulate intracellular signaling pathways involved in cell survival .
- Antimicrobial Activity : Research has shown that certain benzamide derivatives possess antimicrobial properties against various pathogens, including fungi and bacteria. For example, some compounds exhibited high fungicidal activity against Pyricularia oryzae, with effective concentrations lower than those of standard antifungal agents .
- Insecticidal Properties : Benzamide derivatives have also been evaluated for their insecticidal activities, showing promising results in larvicidal assays against mosquito larvae at concentrations as low as 10 mg/L .
Properties
CAS No. |
507459-14-5 |
---|---|
Molecular Formula |
C12H15NO3S |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C12H15NO3S/c1-12(7-8-17(15,16)9-12)13-11(14)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14) |
InChI Key |
DJBOAXWUDJTTDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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